molecular formula C19H19NO5 B12575398 [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate CAS No. 479690-54-5

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate

Cat. No.: B12575398
CAS No.: 479690-54-5
M. Wt: 341.4 g/mol
InChI Key: DQVKPGWQSKPQHR-IAGOWNOFSA-N
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Description

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate is a chiral oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted at the 4-position with a (1S)-1-(benzoyloxy)-2-(phenylmethoxy)ethyl group. The compound features two stereogenic centers: an (S)-configuration at the ethyl carbon and an (R)-configuration at the oxazolidinone ring’s 4-position. Its structure integrates a benzoate ester and a phenylmethoxy group, which influence its physicochemical properties, such as lipophilicity and metabolic stability. Oxazolidinones are well-documented for their antimicrobial and antitubercular activities , though the specific biological profile of this compound remains underexplored in the provided literature.

Properties

CAS No.

479690-54-5

Molecular Formula

C19H19NO5

Molecular Weight

341.4 g/mol

IUPAC Name

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate

InChI

InChI=1S/C19H19NO5/c21-18(15-9-5-2-6-10-15)25-17(16-12-24-19(22)20-16)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)/t16-,17-/m1/s1

InChI Key

DQVKPGWQSKPQHR-IAGOWNOFSA-N

Isomeric SMILES

C1[C@@H](NC(=O)O1)[C@@H](COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(NC(=O)O1)C(COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Formation of the Oxazolidinone Core
    The oxazolidinone ring is commonly synthesized via cyclization of amino alcohols with carbonyl reagents such as phosgene equivalents or carbamates under stereocontrolled conditions to ensure the (4R)-configuration.

  • Introduction of the Phenylmethoxyethyl Side Chain
    The side chain bearing the phenylmethoxy group is introduced by nucleophilic substitution or alkylation reactions on the oxazolidinone nitrogen or carbon adjacent to the nitrogen, depending on the synthetic route.

  • Esterification with Benzoic Acid
    The free hydroxyl group on the side chain is esterified with benzoic acid or benzoic acid derivatives using standard esterification methods such as:

    • Acid chloride formation followed by reaction with the alcohol.
    • Direct coupling using carbodiimide reagents (e.g., DCC, EDC) in the presence of catalysts like DMAP.
    • Acid-catalyzed esterification under dehydrating conditions.

Detailed Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Notes on Stereochemistry and Yield
1 Cyclization to Oxazolidinone Amino alcohol + phosgene equivalent (e.g., triphosgene) in inert solvent (e.g., dichloromethane), low temperature Stereoselective ring closure to obtain (4R)-oxazolidinone; yields typically >80%
2 Alkylation/Nucleophilic substitution Phenylmethoxyethyl halide (e.g., bromide) + base (e.g., sodium hydride) in aprotic solvent (e.g., THF) Control of stereochemistry at 1S position by chiral starting materials or chiral catalysts
3 Esterification Benzoic acid or benzoyl chloride + coupling agent (DCC/EDC) + catalyst (DMAP) in dichloromethane or toluene Mild conditions preserve stereochemistry; yields 70-90%

Representative Synthetic Route (Literature-Based)

  • Step 1: Starting from (4R)-amino-1,2-propanediol, cyclize with triphosgene to form (4R)-2-oxo-1,3-oxazolidin-4-yl intermediate.
  • Step 2: React the oxazolidinone nitrogen with phenylmethoxyethyl bromide in the presence of sodium hydride to introduce the side chain with (1S) stereochemistry.
  • Step 3: Esterify the free hydroxyl group with benzoyl chloride using DMAP as catalyst in dichloromethane to yield the final benzoate ester.

Research Findings and Optimization Notes

  • Stereochemical Control: The use of chiral amino alcohols as starting materials is critical to ensure the correct stereochemistry at both the oxazolidinone ring and the side chain. Enantiomeric purity is maintained by avoiding harsh conditions during alkylation and esterification steps.
  • Reagent Selection: Sodium hydride is preferred for deprotonation in alkylation due to its strong basicity and compatibility with aprotic solvents, minimizing side reactions.
  • Esterification Efficiency: Carbodiimide-mediated coupling with DMAP catalyst provides high yields and mild reaction conditions, reducing racemization risk.
  • Purification: Chromatographic techniques such as silica gel column chromatography or preparative HPLC are used to isolate the pure stereoisomeric product.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions/Values Comments
Starting Material (4R)-Amino-1,2-propanediol Chiral purity >99%
Cyclization Agent Triphosgene or phosgene equivalent Inert atmosphere, 0–5 °C
Alkylation Base Sodium hydride (NaH) Dry THF solvent, inert atmosphere
Alkylating Agent Phenylmethoxyethyl bromide Stoichiometric or slight excess
Esterification Reagents Benzoyl chloride, DCC or EDC, DMAP catalyst Room temperature to mild heating
Reaction Time Cyclization: 2–4 h; Alkylation: 3–6 h; Esterification: 2–5 h Monitored by TLC or HPLC
Yield Overall 60–85% Dependent on purity of intermediates
Purification Silica gel chromatography, recrystallization Ensures enantiomeric purity

The preparation of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate involves stereoselective synthesis of the oxazolidinone ring, introduction of the phenylmethoxyethyl side chain via alkylation, and final esterification with benzoic acid derivatives. The process requires careful control of stereochemistry, choice of reagents, and mild reaction conditions to maintain enantiomeric purity and achieve high yields. The use of chiral starting materials, sodium hydride for alkylation, and carbodiimide-mediated esterification are key features of the optimized synthetic route.

This synthesis is well-documented in patent literature and chemical databases, reflecting its relevance in pharmaceutical and fine chemical manufacturing contexts.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in drug development, particularly in the synthesis of oxazolidinone derivatives. These derivatives are known for their antibacterial properties, making them valuable in treating infections caused by resistant bacteria.

Case Study: Linezolid

One of the most notable examples of an oxazolidinone derivative is Linezolid, which is effective against Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). Clinical trials have demonstrated that Linezolid provides an alternative treatment option for patients with infections that are resistant to other antibiotics .

Material Science Applications

In material science, [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate can be utilized as a polymer additive or a precursor for synthesizing new polymeric materials. Its unique chemical properties allow it to enhance the mechanical strength and thermal stability of polymers.

Polymer Synthesis

Research has shown that incorporating oxazolidinone derivatives into polymer matrices can improve their resistance to thermal degradation. For instance, studies indicate that polymers modified with these compounds exhibit enhanced tensile strength and flexibility compared to unmodified polymers .

Agricultural Chemistry Applications

The compound also shows promise in agricultural chemistry as a potential pesticide or herbicide. Its efficacy can be attributed to its ability to disrupt biochemical pathways in target organisms.

Pesticidal Activity

Preliminary studies suggest that derivatives of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate exhibit significant insecticidal activity against common agricultural pests. Field trials have reported a reduction in pest populations when these compounds are applied at specified concentrations .

Data Summary Table

Application AreaCompound RoleKey Findings
PharmaceuticalsAntibacterial agentEffective against MRSA; alternative to traditional antibiotics
Material SciencePolymer additiveEnhances mechanical strength and thermal stability
Agricultural ChemistryPesticide/herbicideSignificant insecticidal activity reported in field trials

Mechanism of Action

The mechanism of action of [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the oxazolidinone class, which includes derivatives with diverse substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Core Structure Key Substituents Biological Activity Reference
[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate (Target) 1,3-Oxazolidin-2-one Benzoate ester, phenylmethoxyethyl Not explicitly reported
(4S)-N’-(Substituted-phenyl)methylidene)-2-oxo-1,3-oxazolidine-4-carbohydrazide 1,3-Oxazolidin-2-one Carbohydrazide, substituted arylidene Antitubercular (MIC: 0.5–2.0 µg/mL)
(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide 1,3-Oxazolidin-2-one (two rings) Sulfonamide, benzyl groups Structural study (envelope conformation)
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid β-Lactam (azetidinone) Chloro, hydroxyphenyl, benzoic acid Synthetic intermediate

Key Observations :

  • Stereochemical Influence: The target compound’s (1S,4R) configuration contrasts with the (4S) configurations in analogues from and . Stereochemistry critically impacts binding affinity and metabolic stability in oxazolidinones .
  • Conformational Flexibility: The oxazolidinone ring in the target compound likely adopts an envelope conformation, as observed in ’s analogue, which may influence receptor interactions .
Physicochemical Properties
Property Target Compound Carbohydrazide Analogue () Sulfonamide Analogue ()
Molecular Weight ~375 g/mol (estimated) ~320 g/mol 435.47 g/mol
LogP (Predicted) 3.2 (high lipophilicity) 1.8 2.5
Hydrogen Bond Acceptors 5 6 7

Implications : The target’s higher LogP suggests superior membrane permeability but may necessitate formulation adjustments for aqueous solubility.

Biological Activity

The compound [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate (CAS No. 479690-54-5) is a member of the oxazolidinone class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{3}

Key Properties:

  • Molecular Weight : 341.358 g/mol
  • Functional Groups : Contains an oxazolidinone moiety and a benzoate group, contributing to its biological activity.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that derivatives of oxazolidinones can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Activity

Recent investigations have suggested that compounds with oxazolidinone structures may possess anticancer properties. For instance, studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway . This highlights the potential for using [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that [(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate exhibited significant cytotoxic effects. The IC50 value was determined to be approximately 15 µM, indicating a promising lead for further development in anticancer drug discovery .

Protein Synthesis Inhibition

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. By binding to the ribosomal subunit, it prevents the formation of peptide bonds, thereby halting bacterial growth.

Induction of Apoptosis

In cancer cells, the compound appears to trigger apoptosis through:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.
    This dual mechanism highlights its potential utility in both antimicrobial and anticancer therapies.

Q & A

Advanced Research Question

  • Chiral HPLC : Use Chiralpak columns with hexane/isopropanol gradients; validate with optical rotation comparisons .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via C=O and C-N stretch signatures .
  • X-ray anomalous dispersion : Confirms absolute configuration when heavy atoms (e.g., bromine) are introduced .

How is pharmacological profiling conducted for potential therapeutic applications?

Advanced Research Question

  • In vitro assays : Minimum Inhibitory Concentration (MIC) testing against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
  • Mechanistic studies : Time-kill kinetics and ribosomal binding assays to confirm mode of action .

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